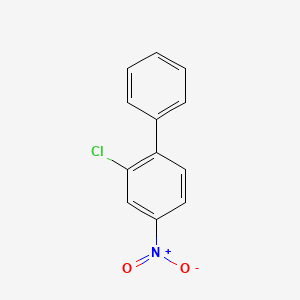

2-Chloro-4-nitrobiphenyl

Beschreibung

2-Chloro-4-nitrobiphenyl (C₁₂H₈ClNO₂) is a biphenyl derivative featuring a chlorine substituent at the 2-position and a nitro group (-NO₂) at the 4-position of the aromatic ring. This compound belongs to a class of halogenated nitroaromatic compounds, which are of interest due to their applications in organic synthesis, agrochemicals, and materials science. The electron-withdrawing nitro group and chlorine atom influence its reactivity, solubility, and stability, making it distinct from simpler biphenyl derivatives.

Eigenschaften

Molekularformel |

C12H8ClNO2 |

|---|---|

Molekulargewicht |

233.65 g/mol |

IUPAC-Name |

2-chloro-4-nitro-1-phenylbenzene |

InChI |

InChI=1S/C12H8ClNO2/c13-12-8-10(14(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H |

InChI-Schlüssel |

CCRSECCNOMQGDJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize 2-Chloro-4-nitrobiphenyl, we compare it with three related compounds: 4-Chlorobiphenyl-2',3',4',5',6'-d₅ (deuterated analog), 2-Chloro-4-phenylphenol, and 4-Nitrobiphenyl. Key differences in molecular structure, physicochemical properties, and applications are highlighted below.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Differences

- Nitro vs. Hydroxyl Groups: The nitro group in this compound increases its electrophilicity compared to 2-Chloro-4-phenylphenol, which has a hydroxyl group. This difference impacts solubility; the phenolic -OH in 2-Chloro-4-phenylphenol enhances water solubility, whereas this compound is likely more lipophilic .

- Deuterated Analog : 4-Chlorobiphenyl-d₅, a deuterated compound, exhibits isotopic stability, making it valuable in mass spectrometry and environmental tracking. Its molecular weight (193.68) is lower due to deuterium substitution .

Reactivity and Stability

- Electron-Withdrawing Effects : The nitro group in this compound deactivates the aromatic ring, directing further substitutions to meta positions. In contrast, 4-Nitrobiphenyl lacks the chlorine substituent, altering its electronic profile and reactivity.

Research Findings and Gaps

- Synthetic Utility : this compound’s nitro group facilitates nitro-reduction reactions, enabling access to amines for pharmaceutical intermediates.

- Data Limitations : Direct studies on this compound are sparse; most inferences derive from structural analogs. Further research is needed to elucidate its spectroscopic data, toxicity, and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.